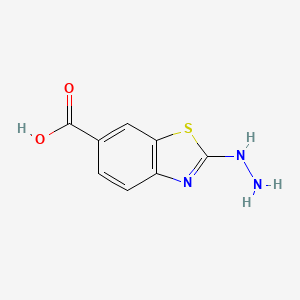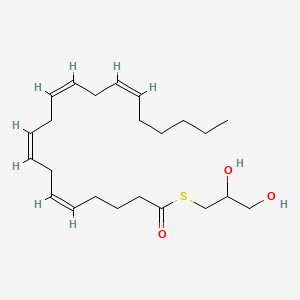
Arachidonoyl-1-thio-Glycerol
Vue d'ensemble
Description
L'arachidonoyl-1-thio-glycérol est un analogue de substrat thioester du 2-arachidonoyl glycérol. Il s'agit d'une molécule lipidique qui peut interagir avec la protéine de liaison au rétinol cellulaire 2. Ce composé est important dans l'étude de la biochimie lipidique et des systèmes endocannabinoïdes, en particulier dans la mesure de l'activité de la monoacylglycérol lipase .
Applications De Recherche Scientifique
Arachidonoyl-1-thio-Glycerol is primarily used in scientific research to study the activity of monoacylglycerol lipase. This enzyme plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoyl glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . The compound is also used to investigate the interaction with cellular retinol binding protein 2 and its potential implications in lipid metabolism and signaling pathways .
Mécanisme D'action
Target of Action
Arachidonoyl-1-thio-Glycerol (A-1-TG) primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that plays a crucial role in the hydrolysis of 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol . This enzyme is co-expressed with CB1 receptors and is responsible for approximately 85% of 2-AG hydrolysis in the brain .
Mode of Action
A-1-TG is a thioester substrate analog of 2-AG . It interacts with MAGL, which hydrolyzes 2-AG to arachidonic acid and glycerol . The hydrolysis of the thioester bond by MAGL generates a free thiol that reacts rapidly with the chromogenic reagent DTNB (Ellman’s reagent), resulting in a yellow product with an absorbance maximum at 412 nm .
Biochemical Pathways
The primary biochemical pathway affected by A-1-TG is the endocannabinoid signaling pathway. In this pathway, 2-AG, an endogenous agonist of the central cannabinoid (CB1) receptor, is hydrolyzed by MAGL to arachidonic acid and glycerol . This process terminates the biological actions of 2-AG . By interacting with MAGL, A-1-TG can influence this pathway and the downstream effects of 2-AG signaling.
Result of Action
The interaction of A-1-TG with MAGL can influence the levels of 2-AG in the brain, thereby affecting the endocannabinoid signaling pathway . This can have various molecular and cellular effects, depending on the specific roles of 2-AG and the CB1 receptor in different physiological processes.
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Arachidonoyl-1-thio-Glycerol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes this compound to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, this compound acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of this compound by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'arachidonoyl-1-thio-glycérol peut être synthétisé par estérification de l'acide arachidonique avec le 1-thio-glycérol. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. La réaction est effectuée sous atmosphère inerte, généralement azote, pour empêcher l'oxydation .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse de l'arachidonoyl-1-thio-glycérol à plus grande échelle impliquerait probablement des procédés d'estérification similaires avec optimisation du rendement et de la pureté. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de mesures strictes de contrôle qualité pour garantir la cohérence .
Types de réactions :
Oxydation et réduction :
Réactifs et conditions courants :
Oxydation : Les agents oxydants potentiels pourraient inclure le peroxyde d'hydrogène ou d'autres peroxydes dans des conditions contrôlées.
Principaux produits :
4. Applications de la recherche scientifique
L'arachidonoyl-1-thio-glycérol est principalement utilisé dans la recherche scientifique pour étudier l'activité de la monoacylglycérol lipase. Cette enzyme joue un rôle crucial dans le système endocannabinoïde en hydrolysant le 2-arachidonoyl glycérol en acide arachidonique et en glycérol, mettant ainsi fin à ses actions biologiques . Le composé est également utilisé pour étudier l'interaction avec la protéine de liaison au rétinol cellulaire 2 et ses implications potentielles dans le métabolisme lipidique et les voies de signalisation .
5. Mécanisme d'action
Le principal mécanisme d'action de l'arachidonoyl-1-thio-glycérol implique son hydrolyse par la monoacylglycérol lipase. L'enzyme catalyse le clivage de la liaison thioester, ce qui entraîne la libération d'acide arachidonique et de glycérol. Cette réaction est cruciale pour réguler les niveaux de 2-arachidonoyl glycérol dans l'organisme et moduler les voies de signalisation endocannabinoïdes .
Composés similaires :
2-Arachidonoyl glycérol : Un agoniste endogène du récepteur cannabinoïde central, similaire en structure mais avec une liaison ester au lieu d'une liaison thioester.
Acides aminés arachidonoylés : Ces composés, tels que l'arachidonoyl glycine et l'arachidonoyl phénylalanine, partagent la partie arachidonoyle mais diffèrent dans leurs groupes fonctionnels et leurs activités biologiques.
Unicité : L'arachidonoyl-1-thio-glycérol est unique en raison de sa liaison thioester, ce qui en fait un outil précieux pour étudier l'activité de la monoacylglycérol lipase. Sa capacité à interagir avec la protéine de liaison au rétinol cellulaire 2 le distingue encore plus des autres composés similaires .
Comparaison Avec Des Composés Similaires
2-Arachidonoyl Glycerol: An endogenous agonist of the central cannabinoid receptor, similar in structure but with an ester bond instead of a thioester bond.
Arachidonoyl Amino Acids: These compounds, such as arachidonoyl glycine and arachidonoyl phenylalanine, share the arachidonoyl moiety but differ in their functional groups and biological activities.
Uniqueness: Arachidonoyl-1-thio-Glycerol is unique due to its thioester bond, which makes it a valuable tool for studying the activity of monoacylglycerol lipase. Its ability to interact with cellular retinol binding protein 2 further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPRYPOAXYNLX-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?
A1: this compound (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.
Q2: What are the advantages of using this compound over radioactive substrates in MAGL activity assays?
A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(chlorothio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
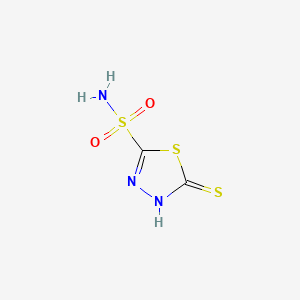
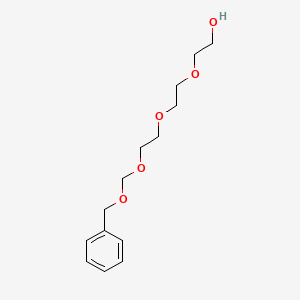
![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)
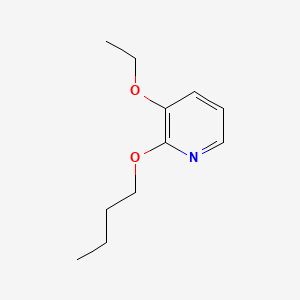
![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)
![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)
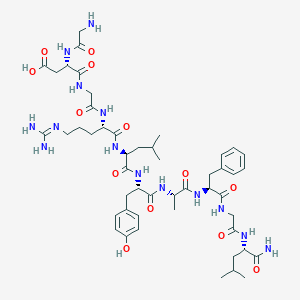
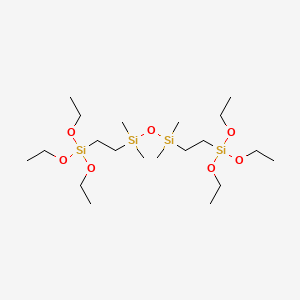
![2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, tetrasodium salt](/img/structure/B570986.png)
![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)
